N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c21-16-10-8-15(9-11-16)13-22-19(25)20(26)23-14-17-5-4-12-24(17)29(27,28)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBXKJZJDUZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate by reacting a suitable pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions.
Introduction of the Fluorobenzyl Group:
Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and base catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in biological studies to investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogs, focusing on substituent variations and molecular properties:
Key Observations :
- Substituent Impact : Fluorine or chlorine at the benzyl position (para vs. ortho) affects electronic properties and steric interactions. For example, the 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs .
- Biological Activity : Thiazole-containing analogs (e.g., Compound 14) exhibit antiviral activity, while dimethoxybenzyl derivatives (e.g., S336) are flavoring agents .
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- 4-Fluorobenzyl group
- Phenylsulfonyl moiety
- Pyrrolidinyl unit
These functional groups contribute to its unique chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O4S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 896266-09-4 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrrolidinyl Intermediate : Reacting a pyrrolidine derivative with phenylsulfonyl chloride under basic conditions.
- Introduction of the Fluorobenzyl Group : Utilizing substitution reactions to incorporate the fluorobenzyl moiety.
- Oxalamide Formation : Finalizing the synthesis by reacting the intermediate with oxalyl chloride in the presence of a base.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in modulating enzyme or receptor functions. Here are some key findings:
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in cell division and proliferation:
- Aurora Kinase Inhibition : Similar compounds have shown potent inhibition of Aurora kinases, which are critical for mitosis. This suggests that this compound may also exhibit similar properties .
Cytotoxicity Studies
In vitro studies have demonstrated cytotoxic effects against various human tumor cell lines:
- HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines showed significant sensitivity to compounds with similar structures, indicating potential therapeutic applications .
While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that:
- The binding affinity to target enzymes or receptors may lead to altered signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into potential applications:
- Antiproliferative Activity : A library of oxadiazole derivatives was evaluated for their antiproliferative effects, revealing that modifications similar to those in this compound could enhance activity against cancer cell lines .
- Topoisomerase Interaction : Research indicated that certain derivatives exhibited inhibitory effects on topoisomerase I, suggesting a mechanism that could be relevant for anticancer therapies .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how is purity validated?
- Methodology :
- Synthesis : Utilize multi-step coupling reactions, starting with functionalized pyrrolidine and 4-fluorobenzylamine. Key steps include sulfonylation of pyrrolidine (e.g., using phenylsulfonyl chloride), followed by oxalamide bond formation via coupling agents like EDCI or HOBt .
- Purification : Employ silica gel chromatography and recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound.
- Purity Validation : Confirm purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation via H/C NMR (e.g., DMSO-d, 400 MHz) and LC-MS (APCI+ mode, m/z comparison) .
Q. Which spectroscopic techniques are essential for structural elucidation of this oxalamide?
- Methodology :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl groups at δ 3.0–3.5 ppm). C NMR confirms carbonyl carbons (δ 160–170 ppm) and quaternary centers .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion).
- HPLC : Ensures chromatographic homogeneity and absence of diastereomeric impurities .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing analogous oxalamides be addressed?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-phosphine complexes) during key bond-forming steps to control stereochemistry .
- Dynamic NMR : Monitor rotational barriers of sulfonamide or oxalamide bonds to assess conformational stability .
Q. What strategies resolve contradictions in bioactivity data for HIV entry inhibition across oxalamide derivatives?
- Methodology :
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzyl or pyrrolidine moieties to probe steric/electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for HIV gp120. Compare IC values in pseudovirus entry assays .
- Molecular Dynamics : Simulate ligand-receptor interactions to identify critical binding residues (e.g., CD4-binding site) .
Q. How to design a structure-activity relationship (SAR) study for enzyme inhibition by oxalamide analogs?
- Methodology :
- Analog Library : Synthesize derivatives with variations in the fluorobenzyl, sulfonyl, or pyrrolidine groups .
- Enzyme Assays : Test inhibitory potency against soluble epoxide hydrolase (sEH) or HIV integrase using fluorogenic substrates (e.g., CMNPC for sEH) .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, steric bulk) with activity .
Q. What experimental parameters optimize yield in oxalamide coupling reactions?
- Methodology :
- Solvent Screening : Compare polar aprotic solvents (DMF, THF) for reaction efficiency. For example, THF/water mixtures improve oxalamide formation .
- Temperature Control : Conduct reactions at 0°C to minimize side products (e.g., diastereomerization) .
- Catalyst Selection : Use triethylamine or DMAP to enhance coupling agent activation .
Data Analysis and Contradiction Management
Q. How to interpret conflicting NMR data for oxalamide derivatives?
- Methodology :
- Variable-Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d) .
- 2D Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Crystallography : Obtain single-crystal X-ray structures to resolve stereochemical ambiguities .
Q. Why do certain oxalamides exhibit divergent bioactivity despite structural similarity?
- Methodology :
- Metabolic Stability Testing : Assess hepatic microsomal degradation to identify labile functional groups (e.g., sulfonamide hydrolysis) .
- Membrane Permeability : Use Caco-2 cell assays to evaluate absorption differences due to logD variations .
- Proteomic Profiling : Identify off-target interactions via affinity pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
